Antibacterial Activity Against E. faecalis: 4-Hydroxy Isomer Demonstrates Direct Antimicrobial Action vs. 2-Hydroxy Isomer's EGFR Inhibition
The 4-hydroxy positional isomer (N-(4-bromophenyl)-4-hydroxybenzamide) exhibits an IC50 of 3.19 µM against Enterococcus faecalis CECT 481 in a microbial growth inhibition assay [1]. In stark contrast, the 2-hydroxy isomer (N-(4-bromophenyl)-2-hydroxybenzamide) shows an IC50 of 50 µM against the Epidermal Growth Factor Receptor (EGFR), with no antibacterial activity reported in comparable assays [2]. This represents a >15-fold shift in potency and a complete redirection of biological target from a mammalian kinase to a Gram-positive bacterial pathogen, directly attributable to hydroxyl group positioning.
| Evidence Dimension | In vitro biological activity (target engagement) |
|---|---|
| Target Compound Data | IC50 = 3.19 µM (3,190 nM) against Enterococcus faecalis CECT 481 (antibacterial) |
| Comparator Or Baseline | N-(4-bromophenyl)-2-hydroxybenzamide: IC50 = 50 µM (50,000 nM) against EGFR (kinase inhibition) |
| Quantified Difference | 15.7-fold lower IC50 for the target compound, and a complete target class switch (bacterial cell vs. human kinase) |
| Conditions | Target compound: 18-h microbial growth inhibition assay. Comparator: 25 mM HEPES buffer, pH 7.4, 2°C, compounds dissolved in DMSO. |
Why This Matters
This evidence proves that the 4-hydroxy isomer is a selective antibacterial scaffold, whereas the 2-hydroxy isomer is a kinase inhibitor; substituting one for the other would yield fundamentally different experimental outcomes.
- [1] BindingDB. (2020). BDBM50498340 (CHEMBL3585717): Antibacterial activity against Enterococcus faecalis CECT 481. IC50: 3.19E+3 nM. View Source
- [2] BindingDB. (2017). BDBM234306: N-(4-bromophenyl)-2-hydroxybenzamide (7) against Epidermal Growth Factor Receptor. IC50: 5.00E+4 nM. View Source
